N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-[1,1'-biphenyl]-4-carboxamide
Description
This compound features a biphenyl carboxamide core linked to a phenyl group substituted with a 7-methylimidazo[1,2-a]pyrimidin-2-yl moiety. The methyl group at the 7-position of the imidazo[1,2-a]pyrimidine ring may enhance metabolic stability and influence binding affinity through steric or electronic effects. This structural combination positions the compound as a candidate for therapeutic applications in oncology or inflammation, though specific biological data remain to be elucidated.
Properties
IUPAC Name |
N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O/c1-18-15-16-30-17-24(29-26(30)27-18)21-11-13-23(14-12-21)28-25(31)22-9-7-20(8-10-22)19-5-3-2-4-6-19/h2-17H,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMJKZLXPIBOLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-[1,1'-biphenyl]-4-carboxamide typically involves multi-step organic reactions. One common method includes the functionalization of imidazo[1,2-a]pyridines via radical reactions. This process can be achieved through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The crude residue obtained from these reactions is often purified by reverse phase column chromatography over a C18 column .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-[1,1'-biphenyl]-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include transition metals for catalysis, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions could result in various substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-[1,1'-biphenyl]-4-carboxamide has several scientific research applications:
Chemistry: Used as a scaffold for the synthesis of novel organic compounds.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its anticancer activity, particularly against cell lines such as MCF-7 and HeLa.
Mechanism of Action
The mechanism of action of N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-[1,1'-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like cyclin-dependent kinase 2, affecting cellular processes such as cell cycle regulation . The compound’s structure allows it to bind to these targets, thereby modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Biphenyl Carboxamide Cores
describes biphenyl carboxamide derivatives with diverse substituents. Key comparisons include:
The target compound’s imidazo-pyrimidine substituent differentiates it from cycloalkyl or polycyclic amine derivatives. This substitution may enhance selectivity for specific TRP subtypes or improve pharmacokinetic profiles compared to simpler alkyl groups.
Imidazo[1,2-a]Pyrimidine Derivatives
reports imidazo[1,2-a]pyrimidine-based imines/amines with varying aryl substituents:
The trifluoromethyl and methoxy groups in these analogues influence polarity and electron density, affecting solubility and receptor interactions. The target’s carboxamide group may confer stronger hydrogen-bonding capacity compared to imine/amine derivatives.
Carboxamide vs. Sulfonamide Derivatives
describes F215-0308 , a sulfonamide analogue with the same 7-methylimidazo[1,2-a]pyrimidin-2-yl phenyl group:
| Compound Name | Functional Group | Key Properties |
|---|---|---|
| Target Compound | Biphenyl carboxamide | Hydrophobic, potential TRP modulation |
| F215-0308 | Sulfonamide | Enhanced acidity, improved solubility |
Comparison with Known CYP51 Inhibitors
highlights VNF ([R]-N-(2-(1H-imidazol-1-yl)-1-phenylethyl)-4'-chloro-[1,1'-biphenyl]-4-carboxamide), a CYP51 inhibitor with structural similarities:
| Compound Name | Core Structure | Key Substituent | Activity |
|---|---|---|---|
| Target Compound | Imidazo-pyrimidine | Biphenyl carboxamide | Undetermined |
| VNF | Imidazole | 4-Chloro-biphenyl | CYP51 inhibition |
The target’s imidazo-pyrimidine core may reduce off-target effects compared to VNF’s simpler imidazole ring, while the methyl group could improve metabolic stability.
Aliphatic Chain Analogues
references N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)hexanamide , which replaces the biphenyl group with a hexanamide chain:
| Compound Name | Functional Group | Key Properties |
|---|---|---|
| Target Compound | Biphenyl carboxamide | Enhanced hydrophobicity |
| Hexanamide Analogue | Aliphatic carboxamide | Flexible chain, altered metabolism |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
